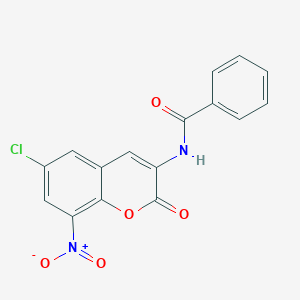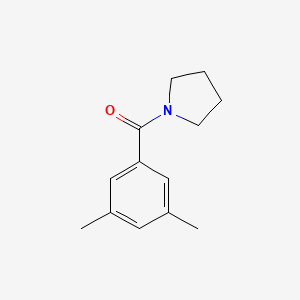
N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzamide, also known as A-438079, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-438079 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in various physiological and pathological processes.
作用機序
N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The activation of the P2X7 receptor results in the influx of calcium and sodium ions, as well as the release of pro-inflammatory cytokines. This compound inhibits the activation of the P2X7 receptor by binding to a specific site on the receptor and preventing the influx of calcium and sodium ions.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal models of chronic pain, this compound has been shown to reduce pain behavior and decrease the expression of pro-inflammatory cytokines. In models of neurodegenerative diseases, this compound has been shown to protect against neuronal damage and improve cognitive function. This compound has also been shown to inhibit the growth of cancer cells and induce cell death in vitro.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific targeting of the receptor without affecting other ion channels. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including chronic pain, neurodegenerative diseases, and cancer. Another direction is to develop more potent and selective P2X7 receptor antagonists that can overcome the limitations of this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on the P2X7 receptor and its downstream signaling pathways.
合成法
The synthesis of N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzamide involves several steps, starting from 4-ethoxyaniline. The first step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected 4-ethoxyaniline is then reacted with 2-(trifluoromethyl)benzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond. The Boc group is then removed using an acid, such as trifluoroacetic acid (TFA), to yield this compound.
科学的研究の応用
N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. The P2X7 receptor is involved in various inflammatory and immune responses, and its overactivation has been implicated in several diseases, including chronic pain, neurodegenerative diseases, and cancer. This compound has been shown to have analgesic effects in animal models of chronic pain, as well as neuroprotective effects in models of neurodegenerative diseases. This compound has also been investigated for its potential as an anticancer agent, as the P2X7 receptor is overexpressed in several types of cancer cells.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-2-22-12-9-7-11(8-10-12)20-15(21)13-5-3-4-6-14(13)16(17,18)19/h3-10H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEDYEIKPWQRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5838280.png)


![N-(2,5-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5838298.png)



![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5838319.png)
![4-methoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5838336.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5838343.png)

![4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5838375.png)

